Home > Products > Screening Compounds P6256 > 2,4-Diphenylquinazoline
2,4-Diphenylquinazoline - 31730-65-1

2,4-Diphenylquinazoline

Catalog Number: EVT-8941681
CAS Number: 31730-65-1
Molecular Formula: C20H14N2
Molecular Weight: 282.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,4-Diphenylquinazoline is an organic compound that belongs to the quinazoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Quinazolines are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Source

The compound 2,4-diphenylquinazoline can be synthesized through various methods, including cyclization reactions involving anthranilic acid and urea or through palladium-catalyzed coupling reactions. The synthesis often involves intermediates such as 2,4-dichloroquinazoline.

Classification

2,4-Diphenylquinazoline is classified as a heterocyclic aromatic compound. It falls under the category of nitrogen-containing compounds and is specifically recognized as a quinazoline derivative. Its molecular formula is C_19H_16N_2, and it has a molecular weight of approximately 288.35 g/mol.

Synthesis Analysis

Methods

The synthesis of 2,4-diphenylquinazoline can be achieved through several methodologies:

  1. Cyclization of Anthranilic Acid: This method involves the reaction of anthranilic acid with urea at elevated temperatures to form quinazoline-2,4-dione, which can then be further processed to yield 2,4-diphenylquinazoline.
  2. Palladium-Catalyzed Reactions: A more recent approach utilizes palladium catalysts in combination with phenylboronic acid to facilitate the formation of the desired compound through a coupling reaction. For instance, using Pd(acac)_2 as a catalyst in the presence of suitable ligands can yield moderate to good amounts of 2,4-diphenylquinazoline .

Technical Details

  • Temperature and Pressure: The reactions typically require controlled temperatures ranging from ambient to 190 °C depending on the specific method employed.
  • Reagents: Common reagents include urea, anthranilic acid, phenylboronic acid, and various palladium catalysts.
  • Yield: The yield of synthesized 2,4-diphenylquinazoline varies based on the method; for instance, yields can range from 15% to over 90% depending on reaction conditions .
Molecular Structure Analysis

Data

  • Melting Point: Typically around 116–117 °C .
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry confirm the structure and purity of synthesized compounds.
Chemical Reactions Analysis

Reactions

2,4-Diphenylquinazoline can participate in various chemical reactions:

  1. Substitution Reactions: The presence of nitrogen atoms in the quinazoline ring allows for electrophilic substitution reactions.
  2. Oxidative Reactions: Under certain conditions, it can undergo oxidation to form different derivatives or related compounds.
  3. Condensation Reactions: It can react with various amines or other nucleophiles to form substituted derivatives .

Technical Details

  • Reaction Conditions: Many reactions require specific solvents (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts).
  • Yield Variability: Yields can vary significantly based on substrate choice and reaction conditions.
Mechanism of Action

The mechanism by which 2,4-diphenylquinazoline exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes like butyrylcholinesterase (BuChE), which is relevant in neurodegenerative diseases.
  2. Molecular Docking Studies: Computational studies indicate that these compounds may bind effectively in active sites of target proteins, influencing their activity through competitive inhibition .
  3. Binding Affinity: Binding affinities are typically quantified using techniques like molecular docking simulations which help elucidate interaction patterns with target biomolecules.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a yellow solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; may undergo hydrolysis under certain conditions.
Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential biological activities, 2,4-diphenylquinazoline is being investigated for use in developing new therapeutic agents against various diseases including cancer and neurodegenerative disorders.
  2. Biochemical Research: It serves as a valuable tool in studying enzyme inhibition mechanisms and exploring new pathways in drug design.
  3. Material Science: Some derivatives may find applications in materials science due to their unique structural properties .
Introduction to Quinazoline Derivatives in Biomedical Research

Historical Evolution of Quinazoline-Based Therapeutics

The quinazoline scaffold—a benzopyrimidine heterocycle—emerged as a therapeutic cornerstone in 1869 when Griess synthesized the first derivative via anthranilic acid and cyanogens [3] [4]. Early 20th-century innovations, such as Gabriel’s 1903 quinazoline synthesis, enabled systematic exploration of its bioactivity [4]. The 1950s marked a pivotal shift with the Niementowski synthesis, facilitating efficient production of 4(3H)-quinazolinones by condensing anthranilic acid with amides [3] [4]. This method accelerated drug development, yielding derivatives with validated antimicrobial and antitumor properties.

By the 1980s, structural diversification led to clinically impactful molecules. ZD6474 (vandetanib), a 2,4-disubstituted quinazoline, exemplified rational design by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases [1]. Its efficacy in blocking tumor angiogenesis established quinazolines as privileged scaffolds in oncology. Concurrently, febrifugine—a natural 4-quinazolinone alkaloid—demonstrated potent antimalarial activity, broadening therapeutic applications beyond cancer [3].

The 2000s witnessed FDA approvals of quinazoline-based kinase inhibitors (e.g., erlotinib, gefitinib), underscoring their clinical relevance [5] [7]. Recent research explores non-biomedical applications, leveraging the core’s photophysical properties for fluorescent sensors and optoelectronic materials [2]. For instance, 2,4-disubstituted quinazolines with electron-donor groups exhibit aggregation-induced emission (AIE), enabling biological imaging [2].

Table 1: Milestones in Quinazoline Therapeutic Development

YearDevelopmentSignificance
1869Griess synthesisFirst quinazoline derivative
1903Gabriel synthesisSystematic quinazoline access
1950sNiementowski optimizationEfficient 4(3H)-quinazolinone production
2000sVandetanib clinical developmentMulti-targeted tyrosine kinase inhibition
2010sPhotophysical applicationsFluorescent probes for metal detection

Structural Significance of 2,4-Disubstitution Patterns in Quinazoline Analogues

The 2,4-disubstitution motif confers tailored bioactivity by modulating electronic, steric, and hydrogen-bonding properties. Position 2 influences π-conjugation and dipole moments, while position 4 governs electrophilicity and target engagement. For example:

  • Electron-Withdrawing Groups (Position 4): Trifluoromethyl (–CF₃) or cyano (–CN) substituents enhance the quinazoline core’s electron-accepting capability, facilitating charge transfer in photodynamic therapies and improving DNA intercalation [2] [6].
  • Steric Tolerance (Position 2): Aryl or styryl groups (e.g., 2-phenyl) enable π-stacking with biological targets like G-quadruplex DNA, as evidenced by Sysu12d-induced stabilization in c-myc oncogene promoters [6].

Structure-activity relationship (SAR) studies reveal that chain length and terminal functionalities dictate potency. In cytotoxic 2,4-disubstituted quinazolines, n=2 alkyl spacers maximize tumor cell growth inhibition (e.g., compound 11d; IC₅₀ = 9.3–10.9 μM against nasopharyngeal/liver cancers) by optimizing hydrogen bonding with VEGFR-2 [1]. Conversely, N-methylpiperazinyl termini enhance solubility and membrane permeability, crucial for blood-brain barrier penetration [3] [7].

Table 2: Impact of 2,4-Substituents on Biological Efficacy

PositionSubstituentBiological EffectExample Potency
2StyrylTubulin polymerization inhibitionGI₅₀ < 0.1 μM [5]
24-MethoxyphenylImproved photoluminescence quantum yieldΦF = 0.78 [2]
4PiperazinylacetamideDNA gyrase inhibitionIC₅₀ = 0.25 μM [8]
4TrifluoromethylEnhanced RNA polymerase I suppression70% transcription downregulation [6]

Rationale for Targeting 2,4-Diphenylquinazoline in Modern Drug Discovery

2,4-Diphenylquinazoline derivatives address unmet needs in oncology and infectious diseases through multi-target mechanisms:

Oncotherapeutic Applications

  • RNA Polymerase I Inhibition: Aberrant ribosomal RNA (rRNA) synthesis drives tumor proliferation. Compound Sysu12d downregulates rRNA transcription by disrupting nucleolin/G-quadruplex complexes in rDNA, inducing p53-mediated apoptosis in HeLa cells (EC₅₀ = 4.2 μM) [6]. This overcomes limitations of earlier inhibitors (e.g., CX-3543) with superior bioavailability.
  • Kinase Suppression: Hybridization strategies tether 2,4-diphenylquinazoline to erlotinib pharmacophores, yielding dual EGFR/alkylphospholipid inhibitors. Compound 9 achieves 5-fold greater cytotoxicity than erlotinib in MCF-7 breast cancer via synergistic membrane disruption and kinase blockade [5].

Antibacterial Innovation

Quinazolin-2,4-dione hybrids exhibit potent activity against multidrug-resistant pathogens. Derivative 3c (bearing p-nitro phenyl) inhibits Staphylococcus aureus DNA gyrase (MIC = 0.25 μg/mL), surpassing ciprofloxacin by 4-fold [8]. Electron-withdrawing groups (–NO₂, –Cl) augment DNA binding, validating structure-based design.

Drug Design Advantages

  • Synthetic Versatility: 2,4-Diphenylquinazoline precursors undergo Pd-catalyzed cross-coupling or Knoevenagel reactions, enabling rapid library synthesis [2] [8].
  • ADMET Optimization: The lipophilic phenyl rings enhance blood-brain barrier penetration, while modular substituents mitigate off-target effects [3] [7]. For example, in silico profiling of triazole-quinazoline hybrids predicts favorable intestinal absorption and low hepatotoxicity [7].

These attributes position 2,4-diphenylquinazoline as a versatile scaffold for next-generation therapeutics targeting oncogenic and antimicrobial resistance pathways.

Properties

CAS Number

31730-65-1

Product Name

2,4-Diphenylquinazoline

IUPAC Name

2,4-diphenylquinazoline

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(22-19)16-11-5-2-6-12-16/h1-14H

InChI Key

QAHMKHHCOXNIHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.